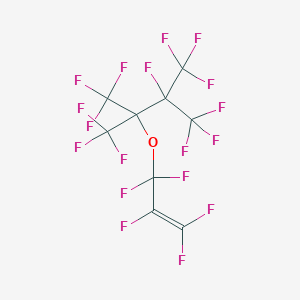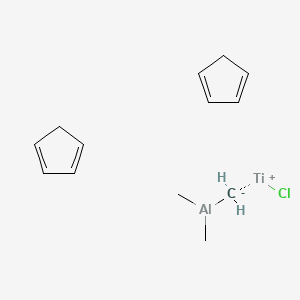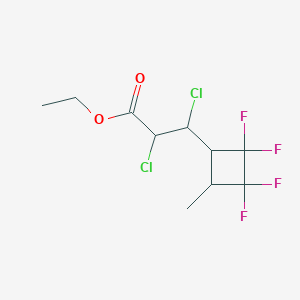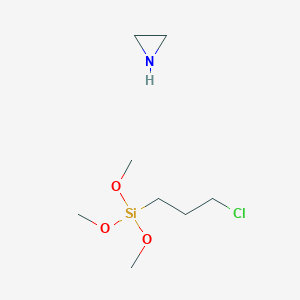![molecular formula C16H38O3Si3 B6313951 [dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane CAS No. 597543-32-3](/img/structure/B6313951.png)
[dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane
Vue d'ensemble
Description
[dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane is a complex organosilicon compound. This compound is characterized by the presence of multiple silicon-oxygen bonds and a combination of alkyl and vinyl groups. It is used in various applications due to its unique chemical properties, including its ability to form stable bonds with both organic and inorganic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane typically involves the reaction of octyltrichlorosilane with vinyltrimethoxysilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compounds. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete reaction. The product is then purified by distillation or chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the reaction under controlled temperature and pressure conditions. The product is continuously removed from the reactor and purified using industrial-scale distillation columns. This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the vinyl groups to ethyl groups.
Substitution: The silicon atoms can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions. These reactions are carried out under controlled temperature and pressure conditions to prevent side reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Ethyl-substituted silanes.
Substitution: Halogenated silanes.
Applications De Recherche Scientifique
[dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent bonding properties.
Mécanisme D'action
The mechanism of action of [dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane involves the formation of stable silicon-oxygen bonds with various substrates. The compound can interact with both organic and inorganic materials, forming a strong adhesive layer. This interaction is facilitated by the presence of multiple reactive sites on the molecule, allowing it to form multiple bonds simultaneously. The molecular targets include hydroxyl groups on surfaces, which react with the silicon atoms to form siloxane bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [dimethyl(ethyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane
- [dimethyl(propyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane
- [dimethyl(butyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane
Uniqueness
Compared to similar compounds, [dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane has a longer alkyl chain, which provides enhanced hydrophobicity and flexibility. This makes it particularly useful in applications where water resistance and flexibility are important, such as in coatings and sealants. Additionally, the presence of both vinyl and methoxy groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry.
Propriétés
IUPAC Name |
[dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H38O3Si3/c1-9-11-12-13-14-15-16-20(4,5)18-22(8,10-2)19-21(6,7)17-3/h10H,2,9,11-16H2,1,3-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXNNNSPWPQNSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(C)O[Si](C)(C=C)O[Si](C)(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38O3Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597543-32-3 | |
| Record name | (Vinylmethylsiloxane) - (octylmethylsiloxane) - dimethylsiloxane terpolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





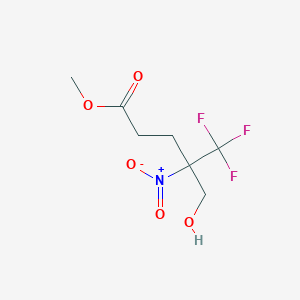
![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl](/img/structure/B6313912.png)


